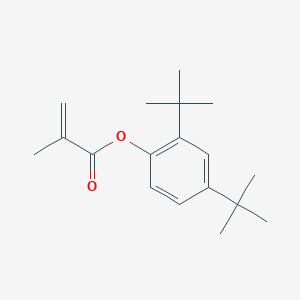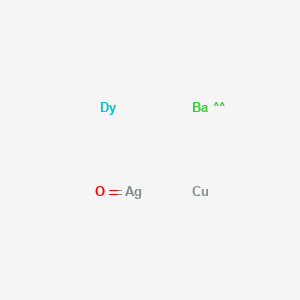
Tetradec-6-en-8-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-6-en-8-yne is an organic compound characterized by a 14-carbon chain with a double bond at the 6th position and a triple bond at the 8th position. This compound belongs to the class of unsaturated hydrocarbons, specifically alkenynes, which contain both double and triple bonds. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-6-en-8-yne can be achieved through several methods, including:
Sonogashira Cross-Coupling Reaction: This method involves the coupling of an alkyne with an alkene using a palladium catalyst and copper co-catalyst under mild conditions.
Cahiez-Fürstner Reaction: This reaction utilizes iron or copper catalysts to facilitate the formation of the desired alkenyne structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradec-6-en-8-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated alkenynes.
Wissenschaftliche Forschungsanwendungen
Tetradec-6-en-8-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of Tetradec-6-en-8-yne involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific pathways and targets are still under investigation, but its reactivity suggests it could influence oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetradecene: An alkene with a single double bond, lacking the triple bond present in Tetradec-6-en-8-yne.
6-Tetradecynoic Acid: A fatty acid with a triple bond at the 6th position, differing from this compound by the presence of a carboxylic acid group.
Uniqueness
This compound’s combination of double and triple bonds in a single molecule makes it unique compared to other similar compounds
Eigenschaften
CAS-Nummer |
128883-78-3 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
tetradec-6-en-8-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
IMCBAVLTKTWQAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



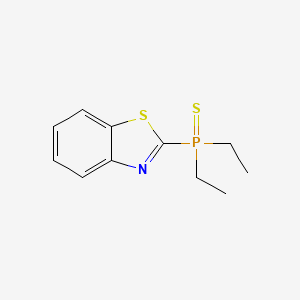
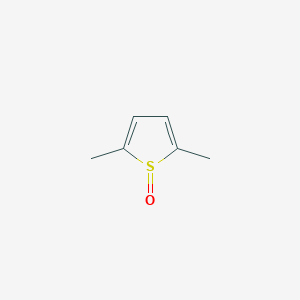

![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
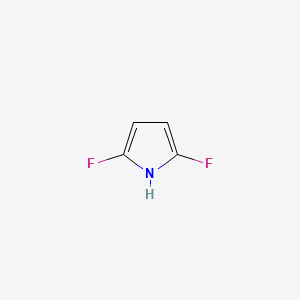


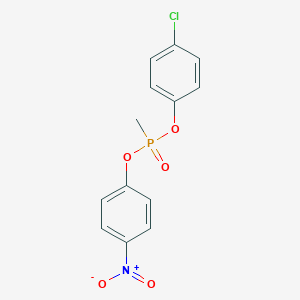

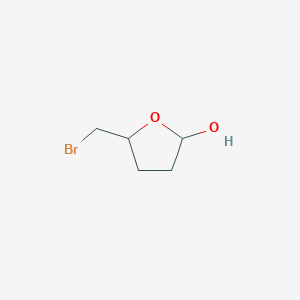
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
